molecular formula C14H8F3NO3S B2776057 7-methoxy-3-(thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 74527-40-5

7-methoxy-3-(thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2776057
CAS No.: 74527-40-5
M. Wt: 327.28
InChI Key: GRBMCEDXNPSULL-UHFFFAOYSA-N
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Description

7-methoxy-3-(thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C14H8F3NO3S and its molecular weight is 327.28. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of innovative compounds incorporating the thiazole substituted coumarins structure were synthesized, starting from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate. These compounds were characterized by IR, Ή NMR, and mass spectral studies. Screening for antibacterial and antifungal activities revealed significant results, indicating the potential of these derivatives in antimicrobial applications (Parameshwarappa et al., 2009).

Antifungal and Antibacterial Evaluation

Derivatives of the compound were synthesized and evaluated for their antibacterial activity against various strains, including S. aureus, B. thuringiensis, E. coli, and K. pneumoniae. Some derivatives showed broad-spectrum antibacterial activity, comparable to the standard drug gentamicin, indicating their potential in developing new antibacterial agents (Velpula et al., 2015).

Anticoagulant Activities

Research into novel isoxazoline chromene derivatives prepared by cycloaddition reaction demonstrated not only antibacterial properties but also anticoagulant activities. These findings suggest the diverse therapeutic potential of such compounds, extending beyond antimicrobial effects (Zghab et al., 2017).

Molecular Docking and Structural Analysis

A study focused on the synthesis and evaluation of flavonoid analogs for anti-breast cancer potential showed that certain derivatives effectively targeted breast cancer cell lines. Through molecular docking and structural analysis, these compounds demonstrated promising antitumor activities, highlighting the role of synthetic derivatives in cancer research (Thakor et al., 2016).

Photochromic Materials and Biologically Active Natural Products

The synthesis of chromene chromium carbene complexes and their application in producing photochromic materials and biologically active natural products illustrate the compound's versatility. These complexes undergo a benzannulation reaction to give 7-hydroxy-10-methoxy-3H-naphtho[2.1-b]pyrans, which are of interest in materials science and pharmacology (Rawat et al., 2006).

Properties

IUPAC Name

7-methoxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO3S/c1-20-7-2-3-8-10(4-7)21-13(14(15,16)17)11(12(8)19)9-5-22-6-18-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBMCEDXNPSULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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